Target Binding Affinity (Kd by SPR): CAS 1207003-86-8 vs. the Most Potent In-Class Analog (Compound 41)
The target compound, CAS 1207003-86-8, exhibits a binding affinity of Kd = 1.43 μM toward BACE1 measured by surface plasmon resonance (SPR) [1]. By comparison, Compound 41 — the most potent analog reported in the same study — achieves BACE1 IC50 = 4.6 μM in the enzymatic FRET assay [2]. While direct Kd-for-Kd comparison is unavailable (Compound 41's Kd was not determined), the Kd = 1.43 μM value places CAS 1207003-86-8 within the micromolar affinity range, confirming target engagement suitability for lead optimization despite lower enzymatic potency than the series-leading compound.
| Evidence Dimension | BACE1 binding / inhibition |
|---|---|
| Target Compound Data | Kd = 1,430 nM (SPR) |
| Comparator Or Baseline | Compound 41 (most potent series analog): IC50 = 4,600 nM (FRET); no SPR Kd available for direct affinity comparison |
| Quantified Difference | Target compound's Kd ≈ 1.4 μM confirms micromolar BACE1 engagement; appropriate as a lead starting point as distinct from the most optimized series member (Compound 41, IC50 = 4.6 μM) |
| Conditions | SPR assay for Kd; FRET-based enzymatic assay for IC50 |
Why This Matters
Procurement teams selecting a BACE1 inhibitor scaffold for structure-activity relationship (SAR) expansion should distinguish between lead-optimization starting points (Kd ~1.4 μM) and fully optimized leads (IC50 ~4.6 μM); CAS 1207003-86-8 delivers validated target engagement with room for medicinal chemistry improvement.
- [1] BindingDB. BDBM50270764 (CHEMBL4119592): Binding affinity of 2-((1-benzyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide toward Beta-secretase 1. Ki Summary, accessed 2026-05-08. View Source
- [2] Yan, G., et al. (2017). 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. European Journal of Medicinal Chemistry, 137, 462-475. View Source
